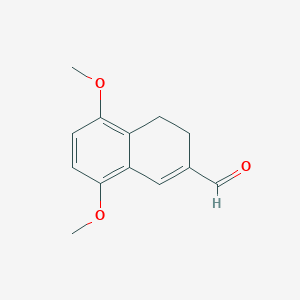

5,8-dimethoxy-3,4-dihydronaphthalene-2-Carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,8-Dimethoxy-3,4-dihydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C₁₃H₁₄O₃. It is a derivative of naphthalene, featuring methoxy groups at the 5 and 8 positions, and a carbaldehyde group at the 2 position. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-dimethoxy-3,4-dihydronaphthalene-2-carbaldehyde can be achieved through several methods. One common approach involves the 1,3-dipolar cycloaddition of nitrile oxide to the corresponding dihydronaphthalene . This reaction typically requires specific conditions, such as the presence of a base like triethylamine and a solvent like ethyl acetate.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethoxy-3,4-dihydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like sodium methoxide (NaOMe) can be used for nucleophilic substitution reactions.

Major Products

Oxidation: 5,8-Dimethoxy-3,4-dihydronaphthalene-2-carboxylic acid.

Reduction: 5,8-Dimethoxy-3,4-dihydronaphthalene-2-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5,8-Dimethoxy-3,4-dihydronaphthalene-2-carbaldehyde has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Medicine: Research into its derivatives has shown potential anticancer activity.

Industry: It is used in the synthesis of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,8-dimethoxy-3,4-dihydronaphthalene-2-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can form Schiff bases with amines, which are important in various biochemical pathways. Additionally, its methoxy groups can participate in electron-donating interactions, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

5,8-Dimethoxy-1,4-dihydronaphthalene: Lacks the aldehyde group, making it less reactive in certain types of reactions.

5,8-Dimethoxy-3,4-dihydro-2-naphthalenecarboxylic acid: An oxidized form of the compound with different reactivity.

2-Acetyl-5,8-dimethoxy-3,4-dihydronaphthalene: A related compound used as an intermediate in the synthesis of anticancer agents.

Uniqueness

5,8-Dimethoxy-3,4-dihydronaphthalene-2-carbaldehyde is unique due to the presence of both methoxy and aldehyde functional groups, which confer distinct reactivity and make it a valuable intermediate in organic synthesis.

Biological Activity

5,8-Dimethoxy-3,4-dihydronaphthalene-2-carbaldehyde is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure

The compound can be represented by the following chemical structure:

This structure includes two methoxy groups and an aldehyde functional group, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The methods often include the use of specific reagents such as potassium tert-butoxide and various alkyl halides to achieve the desired product yield.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) were determined using standard microdilution methods.

| Pathogen | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.23 | 0.47 |

| Escherichia coli | 0.30 | 0.60 |

| Candida albicans | 0.15 | 0.30 |

These results indicate significant antimicrobial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics.

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was tested against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

The IC50 values suggest that the compound has a moderate cytotoxic effect on these cancer cell lines.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, leading to cell death.

- Interaction with DNA : Potential intercalation into DNA could disrupt replication and transcription processes.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Anticancer Properties : In a controlled study involving animal models, administration of this compound resulted in reduced tumor size in xenograft models of breast cancer.

- Antifungal Activity Assessment : A comparative study against common fungal pathogens revealed that the compound exhibited superior antifungal activity compared to standard treatments like fluconazole.

Properties

CAS No. |

79060-58-5 |

|---|---|

Molecular Formula |

C13H14O3 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

5,8-dimethoxy-3,4-dihydronaphthalene-2-carbaldehyde |

InChI |

InChI=1S/C13H14O3/c1-15-12-5-6-13(16-2)11-7-9(8-14)3-4-10(11)12/h5-8H,3-4H2,1-2H3 |

InChI Key |

TZFRHNWIPYFRPE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2CCC(=CC2=C(C=C1)OC)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.